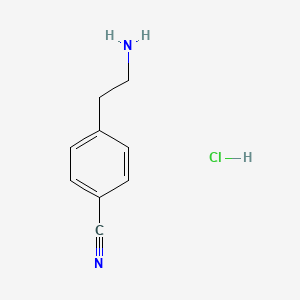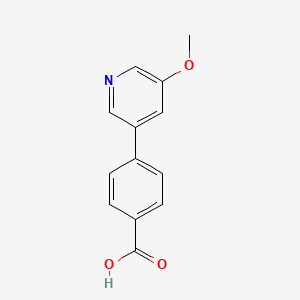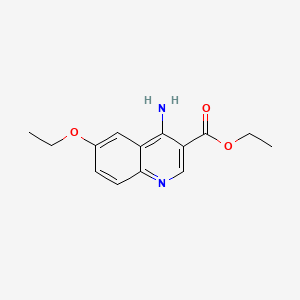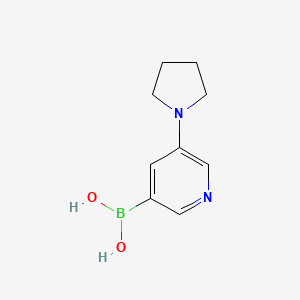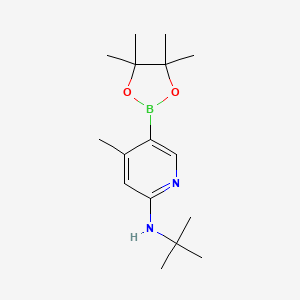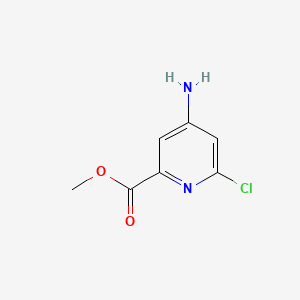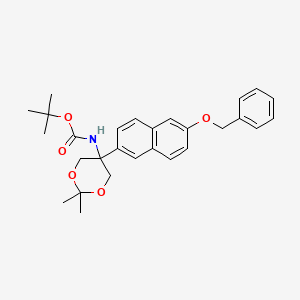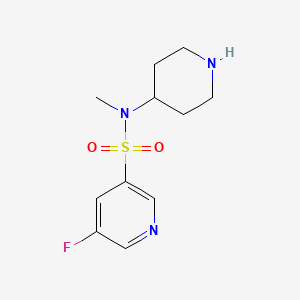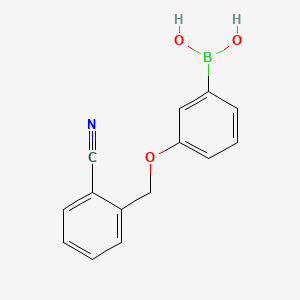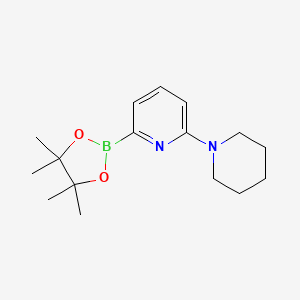![molecular formula C11H21ClN2O2 B581931 tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride CAS No. 347195-73-7](/img/structure/B581931.png)
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-8-carboxylate is used in the preparation of isoquinolinone derivatives and pharmaceutical compounds for the prevention or treatment of poly (ADP-ribose)polymerase-1 (PARP-1)-associated diseases . It is also used in the preparation of substituted pyrrolo[2,3-b]pyridines for suppressing toxic endoplasmic reticulum stress .
Molecular Structure Analysis
The molecular formula of tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-8-carboxylate is C11H20N2O2 . The InChI code is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8/h8-9,12H,4-7H2,1-3H3 . The canonical SMILES is CC©©OC(=O)N1C2CCC1CNC2 .Physical And Chemical Properties Analysis
The molecular weight of tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-8-carboxylate is 212.29 g/mol . It has a XLogP3-AA value of 1.1 , indicating its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors . It also has two rotatable bonds .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
Researchers have developed methods for asymmetric synthesis using tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride derivatives. One study describes the asymmetric synthesis of the tropane alkaloid (+)-pseudococaine via ring-closing iodoamination, highlighting the compound's role as a key scaffold in producing biologically active molecules (Brock et al., 2012).
Molecular Structure Characterization
Another significant application is in the synthesis and structural characterization of related compounds. For instance, the synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate were reported, showcasing the compound's complex structure via X-ray diffraction analysis (Moriguchi et al., 2014).
Chemistry of 8-Azabicyclo[3.2.1]Octanes
The chemistry of 8-azabicyclo[3.2.1]octanes, including tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride, has been extensively studied. These studies cover aspects such as mesylation, elimination, and Grob fragmentation, demonstrating the versatility of these compounds in synthetic chemistry (Baylis & Thomas, 2007).
Decarboxylative Acylation
The compound's derivatives have been used in decarboxylative acylation reactions to afford a variety of α-keto and α,β-unsaturated amides or esters, showcasing its role in facilitating complex organic transformations (Zhang et al., 2017).
Natural Product Synthesis
Furthermore, derivatives of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride have been utilized in the total synthesis of natural products, such as zaragozic acids A and C, highlighting the compound's utility in the efficient construction of complex molecular architectures (Hirata et al., 2006).
Safety And Hazards
Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . The compound has several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8;/h8-9,12H,4-7H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFVMMCFCHFPIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



